(2E)-3-[(3-acetylphenyl)amino]-2-[4-(4-bromophenyl)-1,3-thiazol-2-yl]prop-2-enenitrile
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Overview
Description
The compound (2E)-3-[(3-acetylphenyl)amino]-2-[4-(4-bromophenyl)-1,3-thiazol-2-yl]prop-2-enenitrile is a complex organic molecule featuring a thiazole ring, a bromophenyl group, and an acetylphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
Starting Materials: The synthesis typically begins with commercially available starting materials such as 3-acetylaniline, 4-bromobenzaldehyde, and 2-aminothiazole.
Step-by-Step Synthesis:
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, automated synthesis platforms, and green chemistry principles to enhance efficiency and sustainability.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the acetyl group, leading to the formation of carboxylic acids.
Reduction: Reduction of the nitrile group can yield primary amines.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride.
Major Products
Oxidation: Carboxylic acids.
Reduction: Primary amines.
Substitution: Various substituted phenyl derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
Organic Synthesis: The compound can serve as an intermediate in the synthesis of more complex molecules.
Catalysis: Potential use as a ligand in metal-catalyzed reactions.
Biology
Biological Probes: Used in the development of probes for studying biological processes.
Enzyme Inhibition: Potential inhibitor of specific enzymes due to its structural features.
Medicine
Drug Development: Investigated for its potential as a therapeutic agent in treating diseases such as cancer and infectious diseases.
Pharmacology: Studied for its interactions with various biological targets.
Industry
Materials Science: Used in the development of novel materials with specific electronic or optical properties.
Agriculture: Potential use as a pesticide or herbicide due to its bioactive properties.
Mechanism of Action
The compound exerts its effects through interactions with specific molecular targets, such as enzymes or receptors. The thiazole ring and the nitrile group are key functional groups that facilitate binding to these targets, potentially inhibiting their activity or altering their function. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
- (2E)-3-[(3-acetylphenyl)amino]-2-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]prop-2-enenitrile
- (2E)-3-[(3-acetylphenyl)amino]-2-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]prop-2-enenitrile
Uniqueness
The presence of the bromine atom in (2E)-3-[(3-acetylphenyl)amino]-2-[4-(4-bromophenyl)-1,3-thiazol-2-yl]prop-2-enenitrile distinguishes it from its analogs, potentially offering unique reactivity and binding properties. This can lead to different biological activities and applications, making it a valuable compound for further research and development.
Properties
IUPAC Name |
(E)-3-(3-acetylanilino)-2-[4-(4-bromophenyl)-1,3-thiazol-2-yl]prop-2-enenitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H14BrN3OS/c1-13(25)15-3-2-4-18(9-15)23-11-16(10-22)20-24-19(12-26-20)14-5-7-17(21)8-6-14/h2-9,11-12,23H,1H3/b16-11+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DNTLUJPYYBCAEN-LFIBNONCSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC(=CC=C1)NC=C(C#N)C2=NC(=CS2)C3=CC=C(C=C3)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)C1=CC(=CC=C1)N/C=C(\C#N)/C2=NC(=CS2)C3=CC=C(C=C3)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H14BrN3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
424.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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